molecular formula C26H17ClN2O4 B12549044 4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate CAS No. 142311-20-4

4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate

Cat. No.: B12549044
CAS No.: 142311-20-4
M. Wt: 456.9 g/mol
InChI Key: UGSRBHXHUNPWBG-UHFFFAOYSA-M
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Description

4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a cyano group, a phenylanthracene moiety, and a pyridinium ion paired with a perchlorate anion. The unique structure of this compound makes it of interest in various fields of scientific research, including organic electronics, photophysics, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the phenylanthracene core. This reaction involves the coupling of a boronic acid derivative with a halogenated anthracene under palladium catalysis . The resulting phenylanthracene is then subjected to further functionalization to introduce the cyano group and the pyridinium ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylanthracene moiety can yield anthraquinone derivatives, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to the electronic transitions within the phenylanthracene moiety. Additionally, the pyridinium ion can interact with biological membranes, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1-(10-phenylanthracen-9-yl)pyridin-1-ium perchlorate is unique due to the presence of the cyano group and the pyridinium ion, which impart distinct electronic and photophysical properties. These features make it particularly suitable for applications in organic electronics and as a fluorescent probe .

Properties

CAS No.

142311-20-4

Molecular Formula

C26H17ClN2O4

Molecular Weight

456.9 g/mol

IUPAC Name

1-(10-phenylanthracen-9-yl)pyridin-1-ium-4-carbonitrile;perchlorate

InChI

InChI=1S/C26H17N2.ClHO4/c27-18-19-14-16-28(17-15-19)26-23-12-6-4-10-21(23)25(20-8-2-1-3-9-20)22-11-5-7-13-24(22)26;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1

InChI Key

UGSRBHXHUNPWBG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)[N+]5=CC=C(C=C5)C#N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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